3-Methylenecyclobutylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylenecyclobutylacetate: is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a cyclobutane ring substituted with a methylene group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutylacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methylenecyclobutylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: 3-Methylenecyclobutylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals and bioactive compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Methylenecyclobutylacetate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Cyclobutylacetate: Lacks the methylene group, resulting in different reactivity.
Methylenecyclobutane: Similar structure but without the acetate group.
Cyclobutylmethyl acetate: Similar but with a different substitution pattern.
Uniqueness: 3-Methylenecyclobutylacetate is unique due to the presence of both a methylene group and an acetate group on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
18218-27-4 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(3-methylidenecyclobutyl) acetate |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(4-5)9-6(2)8/h7H,1,3-4H2,2H3 |
InChI Key |
GECKEGSNKRNFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.